molecular formula C9H18ClNO2 B6192133 rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2648895-76-3

rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No. B6192133
CAS RN: 2648895-76-3
M. Wt: 207.7
InChI Key:
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Description

The compound “rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a similar compound with a hydroxyphenyl group instead of a tert-butyl group . It has a molecular weight of 243.69 .


Molecular Structure Analysis

The InChI code for “rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride” is 1S/C11H13NO3.ClH/c13-8-3-1-7 (2-4-8)9-5-12-6-10 (9)11 (14)15;/h1-4,9-10,12-13H,5-6H2, (H,14,15);1H/t9-,10+;/m0./s1 .


Physical And Chemical Properties Analysis

The compound “rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a powder at room temperature .

Safety and Hazards

The compound “rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride” has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "tert-butyl acetoacetate", "ethyl 4-bromobutyrate", "sodium hydride", "L-proline", "hydrochloric acid", "water", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: tert-butyl acetoacetate is reacted with ethyl 4-bromobutyrate in the presence of sodium hydride to form (3R,4S)-4-tert-butylpyrrolidine-3,4-dicarboxylate.", "Step 2: The dicarboxylate is then hydrolyzed with hydrochloric acid and water to form (3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid.", "Step 3: The acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid in diethyl ether.", "Step 4: The hydrochloride salt is then washed with sodium bicarbonate solution and dried with magnesium sulfate to yield rac-(3R,4S)-4-tert-butylpyrrolidine-3-carboxylic acid hydrochloride, trans." ] }

CAS RN

2648895-76-3

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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